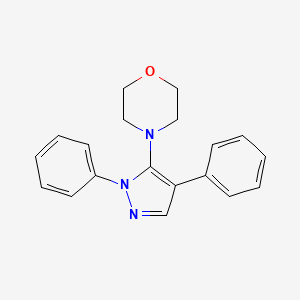
1,7-Dimethyl-9,10-dihydrophenanthrene-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dimethyl-9,10-dihydrophenanthrene-2,6-diol is an organic compound belonging to the class of dihydrophenanthrenes. This compound is characterized by its phenanthrene core structure, which is a polycyclic aromatic hydrocarbon, with two hydroxyl groups at positions 2 and 6, and methyl groups at positions 1 and 7. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-9,10-dihydrophenanthrene-2,6-diol typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of phenanthrene derivatives, followed by selective hydroxylation at the desired positions. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents like potassium permanganate or chromium trioxide to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of phenanthrene derivatives under controlled conditions. The process typically employs metal catalysts such as palladium or platinum on carbon supports. The reaction is carried out under high pressure and temperature to achieve the desired dihydrophenanthrene structure with the specific substitution pattern.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-9,10-dihydrophenanthrene-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or to further hydrogenate the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce fully hydrogenated phenanthrene derivatives.
Scientific Research Applications
1,7-Dimethyl-9,10-dihydrophenanthrene-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,7-Dimethyl-9,10-dihydrophenanthrene-2,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. It may interact with enzymes, receptors, and other biomolecules, modulating their function and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydrophenanthrene: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
1,7-Dimethylphenanthrene: Lacks the hydroxyl groups, affecting its solubility and reactivity.
2,6-Dihydroxyphenanthrene: Lacks the methyl groups, influencing its steric and electronic properties.
Uniqueness
1,7-Dimethyl-9,10-dihydrophenanthrene-2,6-diol is unique due to the specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields.
Properties
CAS No. |
54278-83-0 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1,7-dimethyl-9,10-dihydrophenanthrene-2,6-diol |
InChI |
InChI=1S/C16H16O2/c1-9-7-11-3-4-12-10(2)15(17)6-5-13(12)14(11)8-16(9)18/h5-8,17-18H,3-4H2,1-2H3 |
InChI Key |
NIXGLFXINIWEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)C3=C(CC2)C(=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



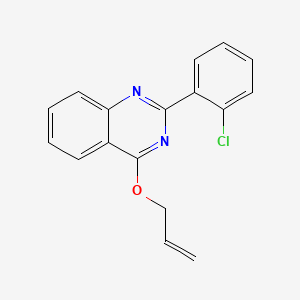
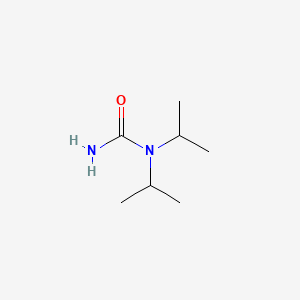
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14157244.png)
![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)
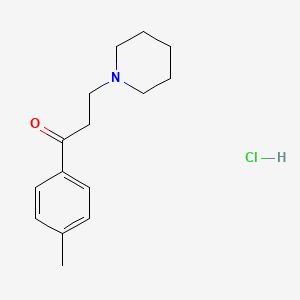
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B14157261.png)
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
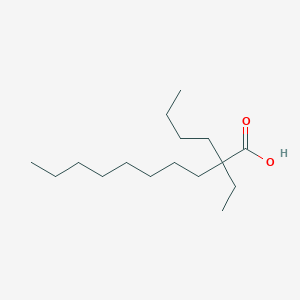
![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)
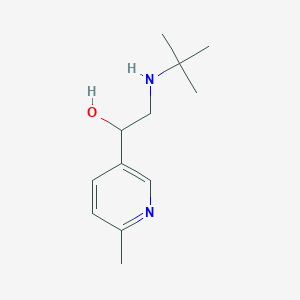
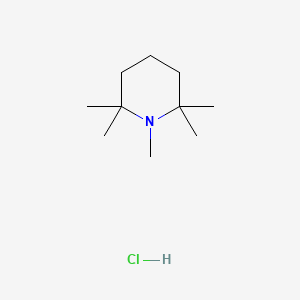
![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)
